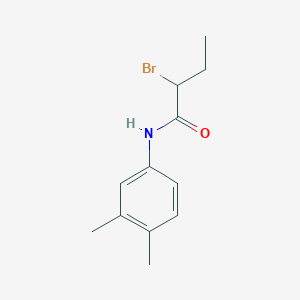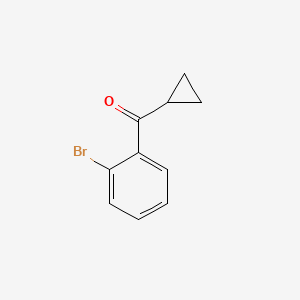
2-溴苯基环丙基酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromophenyl cyclopropyl ketone is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopropyl ketone group
科学研究应用
2-Bromophenyl cyclopropyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
Cyclopropanes, a class of compounds to which 2-bromophenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
Cyclopropane derivatives can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential interaction mechanism .
Biochemical Pathways
Cyclopropane derivatives have been used in the suzuki–miyaura (sm) coupling reaction, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Cyclopropanes are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Result of Action
Cyclopropane derivatives have been used in the synthesis of complex, sp3-rich products .
Action Environment
It’s worth noting that the compound’s success in reactions like the suzuki–miyaura (sm) coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
2-Bromophenyl cyclopropyl ketone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Bromophenyl cyclopropyl ketone can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 2-Bromophenyl cyclopropyl ketone on cells are diverse and depend on the cell type and the concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2-Bromophenyl cyclopropyl ketone can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, 2-Bromophenyl cyclopropyl ketone exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, 2-Bromophenyl cyclopropyl ketone can influence gene expression by binding to transcription factors or modifying epigenetic marks, thereby regulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromophenyl cyclopropyl ketone in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, which can affect its efficacy and the outcomes of experiments. Studies have shown that the compound remains relatively stable under controlled conditions, but its stability can be compromised by factors such as light, temperature, and pH. Long-term exposure to these factors can lead to the breakdown of the compound, resulting in reduced activity and potential changes in its effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Bromophenyl cyclopropyl ketone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity. At higher doses, the compound can induce toxic effects, including liver damage, oxidative stress, and disruption of normal cellular processes. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
2-Bromophenyl cyclopropyl ketone is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation. Understanding these metabolic pathways is crucial for predicting the compound’s effects on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Bromophenyl cyclopropyl ketone within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be transported to different cellular compartments, where it can exert its effects. For example, it may be transported to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression. The distribution of the compound within tissues can also impact its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromophenyl cyclopropyl ketone is an important factor in determining its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl cyclopropyl ketone typically involves the reaction of 2-bromobenzoyl chloride with cyclopropylmagnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
Formation of Grignard Reagent: Cyclopropyl bromide reacts with magnesium in dry ether to form cyclopropylmagnesium bromide.
Nucleophilic Addition: The Grignard reagent is then added to 2-bromobenzoyl chloride, resulting in the formation of 2-Bromophenyl cyclopropyl ketone.
Industrial Production Methods
Industrial production of 2-Bromophenyl cyclopropyl ketone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Bromophenyl cyclopropyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl cyclopropyl ketones.
相似化合物的比较
Similar Compounds
- 2-Chlorophenyl cyclopropyl ketone
- 2-Fluorophenyl cyclopropyl ketone
- 2-Iodophenyl cyclopropyl ketone
Uniqueness
2-Bromophenyl cyclopropyl ketone is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
属性
IUPAC Name |
(2-bromophenyl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWGZYWBHPVKBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
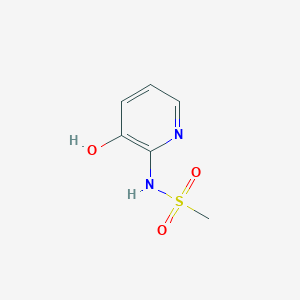
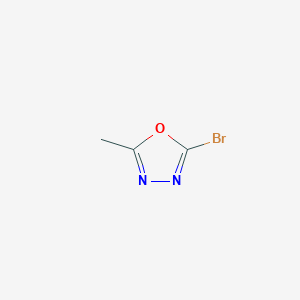
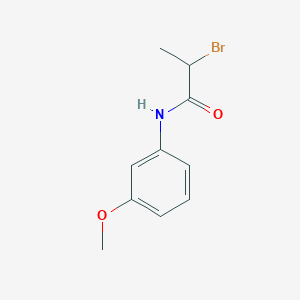
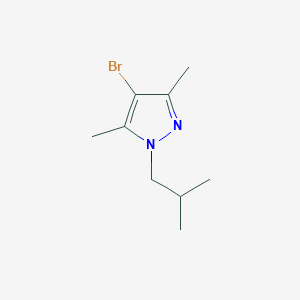
![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)


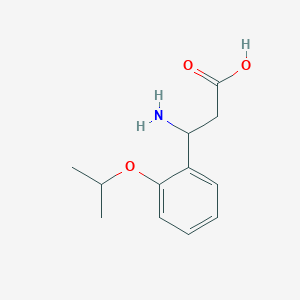
![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)
![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)
